molecular formula C18H19NO2 B5729478 N-(4-phenoxyphenyl)cyclopentanecarboxamide

N-(4-phenoxyphenyl)cyclopentanecarboxamide

Cat. No.: B5729478
M. Wt: 281.3 g/mol
InChI Key: BPFKSWCJYIRDGG-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C18H19NO2. It is known for its unique structure, which includes a cyclopentanecarboxamide group attached to a phenoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 4-phenoxyaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)cyclopentanecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-phenoxyphenyl)cyclopentanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with ion channels and transporters, affecting cellular ion homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenoxyphenyl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of both phenoxy and cyclopentanecarboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-phenoxyphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(14-6-4-5-7-14)19-15-10-12-17(13-11-15)21-16-8-2-1-3-9-16/h1-3,8-14H,4-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFKSWCJYIRDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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